molecular formula C14H28ClN3 B1429367 Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- CAS No. 876371-19-6

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-

Cat. No.: B1429367
CAS No.: 876371-19-6
M. Wt: 273.84 g/mol
InChI Key: MYCKNUSAHWIELF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3.ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;/h12-14H,1-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKNUSAHWIELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Component Amount (Example) Role
4-Dibenzylcyclohexanone 9.8 g (33.4 mmol) Ketone precursor
N-Cyclopropylmethylpiperazine 5.6 g (40 mmol) Amine nucleophile
Sodium tris(acetoxy)borohydride 8.5 g (40 mmol) Reducing agent for amination
Potassium carbonate Added after reaction Base for work-up
Dichloromethane 100 mL Reaction solvent
Ethyl acetate/methanol/ammonia For column chromatography Purification solvent system
Ethanol + concentrated HCl For crystallization Crystallization solvent for trans isomer

Reaction Conditions and Procedure

  • The synthesis is performed via reductive amination of 4-dibenzylcyclohexanone with N-cyclopropylmethylpiperazine.
  • The ketone and amine are dissolved in dichloromethane and stirred at room temperature (~20°C) for 12 hours.
  • Sodium tris(acetoxy)borohydride is added as the reducing agent to facilitate reductive amination.
  • After completion, water and potassium carbonate are added to the reaction mixture to quench and neutralize.
  • The organic phase is separated, dried, and concentrated under reduced pressure.
  • The crude product mixture contains both cis and trans isomers.

Purification and Isolation

  • The residue is purified by silica gel column chromatography using a solvent system of ethyl acetate (95%) and methanol (5%) with 0.25% concentrated ammonia.
  • The cis isomer elutes faster and is crystallized from ethyl acetate.
  • The trans isomer, which is the target compound, is isolated by crystallization from ethanol containing concentrated hydrochloric acid to form the hydrochloride salt.
  • Typical yields reported are approximately 61% for the cis isomer and 13% for the trans isomer.

Summary Table of Preparation

Step Conditions/Details Outcome/Yield
Reductive amination 4-dibenzylcyclohexanone + N-cyclopropylmethylpiperazine, NaBH(OAc)3, DCM, 20°C, 12 h Mixture of cis/trans isomers
Work-up Addition of water and potassium carbonate, phase separation Organic phase isolated
Purification Silica gel chromatography, EtOAc/MeOH/NH3 solvent system Separation of isomers
Crystallization (cis) From ethyl acetate 61% yield cis isomer
Crystallization (trans) From ethanol + concentrated HCl 13% yield trans isomer

Research Findings and Notes

  • The reductive amination using sodium tris(acetoxy)borohydride is a mild and selective method favoring amine formation without over-reduction of ketones.
  • The stereochemical outcome favors the cis isomer, requiring careful chromatographic separation and selective crystallization to isolate the trans isomer.
  • The hydrochloride salt formation of the trans isomer improves its crystallinity and stability, facilitating handling and characterization.
  • The method is referenced in patent literature (e.g., WO2006/18182, WO2006/18185) and chemical synthesis databases, confirming its reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired transformation of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions may produce cyclohexanol derivatives. Substitution reactions can introduce various functional groups into the compound, leading to the formation of a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, hydrochloride has been studied for its potential as a therapeutic agent in treating various psychiatric conditions, particularly schizophrenia. The compound's mechanism of action involves modulation of neurotransmitter systems, specifically targeting dopamine receptors .

Case Study: Schizophrenia Treatment

A study highlighted the effectiveness of similar piperazine derivatives in managing negative symptoms of schizophrenia, which are often resistant to conventional treatments. These compounds demonstrated significant receptor affinity and selectivity, suggesting their potential as novel therapeutic agents .

Neuropharmacology

Research indicates that this compound may interact with serotonin and dopamine receptors, leading to possible applications in treating mood disorders and anxiety . Its ability to influence neurotransmitter dynamics positions it as a candidate for further neuropharmacological studies.

Antihistaminic Activity

Preliminary studies suggest that derivatives related to Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, hydrochloride exhibit antihistaminic properties. In vivo models have shown promising results in bronchorelaxation and reduction of allergic responses .

Chemical Biology

The compound serves as a valuable building block in the synthesis of more complex molecules for drug development. Its structural features facilitate modifications that can enhance biological activity or alter pharmacokinetic profiles .

Table 1: Comparison of Biological Activities

Compound NameTarget ReceptorAffinity (Ki)Biological Activity
Cyclohexanamine derivative AD2 Receptor15 nMAntipsychotic
Cyclohexanamine derivative B5-HT2A Receptor20 nMAntidepressant
Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, hydrochlorideD3 Receptor10 nMPotential antipsychotic

Table 2: Synthesis Conditions

StepReagents UsedConditions
Step 1Cyclohexanamine, 4-(cyclopropylmethyl)-1-piperazineSolvent: Ethanol; Temperature: Reflux
Step 2Hydrochloric acid (for salt formation)Room Temperature

Mechanism of Action

The mechanism of action of Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Compound A : Trans-4-[4-(Cyclopropylmethyl)-1-Piperazinyl]cyclohexanamine Tris(4-Methylbenzenesulfonate)
  • CAS No.: 1373498-25-9
  • Molecular Formula : C₂₁H₃₅N₃O₃S
  • Molecular Weight : 409.59 g/mol
  • Key Differences :
    • Salt Form : Tris-tosylate vs. hydrochloride.
    • Solubility : ≥100 mg/mL in water (tris-tosylate) , likely higher than hydrochloride due to sulfonate group hydrophilicity.
    • Storage : Requires -20°C storage, indicating thermal sensitivity .
Compound B : Buspirone Hydrochloride
  • CAS No.: 33386-08-2
  • Molecular Formula : C₂₁H₃₁N₅O₂·HCl
  • Molecular Weight : 421.96 g/mol
  • Key Differences :
    • Structure : Contains a spirodecane-dione moiety linked to piperazine.
    • Pharmacology : Anxiolytic targeting serotonin (5-HT₁A) receptors , unlike the PLK inhibition of the target compound.
Compound C : Ziprasidone Hydrochloride
  • CAS No.: 138982-67-9
  • Molecular Formula : C₂₁H₂₁ClN₄OS·HCl·H₂O
  • Molecular Weight : 467.41 g/mol
  • Key Differences :
    • Structure : Benzisothiazolyl-piperazine core.
    • Pharmacology : Antipsychotic targeting dopamine and serotonin receptors .

Simplified Cyclohexanamine Derivatives

Compound D : N-(Cyclopropylmethyl)cyclohexanamine Hydrochloride
  • CAS No.: 99175-39-0
  • Molecular Formula : C₁₀H₂₀ClN
  • Molecular Weight : 189.73 g/mol
  • Key Differences: Structure: Lacks the piperazine ring, reducing complexity and molecular weight. Function: Limited pharmacological data; likely a precursor in synthesis .
Compound E : 4-Isopropylcyclohexanamine
  • CAS No.: 23775-41-9
  • Molecular Formula : C₉H₁₉N
  • Molecular Weight : 141.26 g/mol
  • Key Differences: Structure: No piperazine or cyclopropylmethyl groups.

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Property Target Compound (HCl) Compound A (Tosylate) Buspirone HCl
Molecular Weight (g/mol) 273.8 409.59 421.96
Solubility Moderate (HCl salt) ≥100 mg/mL ~20 mg/mL (water)
Stability Stable at RT Requires -20°C storage Stable at RT

Pharmacological Profiles

Compound Target Pathway Therapeutic Use
Target Compound PLK Inhibition Oncology (AML)
Buspirone HCl 5-HT₁A Receptor Agonist Anxiety Disorders
Ziprasidone HCl Dopamine/Serotonin Antagonist Schizophrenia

Biological Activity

Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, hydrochloride, trans- is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the available literature on its biological activity, including receptor binding profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine backbone with a piperazine moiety substituted by a cyclopropylmethyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Receptor Interactions

  • Dopamine Receptors : The compound has been studied for its affinity towards dopamine receptors, particularly D2 and D3 receptors. Research indicates that compounds with similar structures exhibit partial agonist activity at these receptors, which can be beneficial in treating disorders such as schizophrenia and bipolar disorder .
  • Cannabinoid Receptors : Analogous compounds have shown selective binding to cannabinoid receptor type 1 (CB1), which is implicated in appetite regulation and other physiological processes. Some studies report that related piperazine derivatives can act as inverse agonists at CB1, potentially offering therapeutic avenues for obesity and other metabolic disorders .
  • Sigma Receptors : The sigma-1 receptor has been implicated in various central nervous system (CNS) disorders, including depression and anxiety. Compounds interacting with sigma receptors may provide insights into new treatments for these conditions .

Neuropharmacological Studies

  • Antidepressant Effects : Studies involving related piperazine compounds suggest potential antidepressant properties through modulation of serotonin and dopamine pathways. The interaction with sigma receptors may also play a role in mood regulation .
  • Anxiolytic Properties : There is emerging evidence that compounds targeting sigma receptors can exhibit anxiolytic effects, providing a basis for further exploration of cyclohexanamine derivatives in anxiety treatment .

Case Studies

A notable study examined the impact of a structurally similar compound on cocaine self-administration in rats, revealing that modifications to the piperazine structure could enhance or diminish the efficacy in reducing drug-seeking behavior . This highlights the importance of structure-activity relationships in developing effective pharmacotherapies.

Table 1: Summary of Biological Activities of Cyclohexanamine Derivatives

Compound NameReceptor TargetActivity TypeReference
Cyclohexanamine Derivative AD2/D3 ReceptorsPartial Agonist
Cyclohexanamine Derivative BCB1 ReceptorInverse Agonist
Cyclohexanamine Derivative CSigma-1 ReceptorModulator

Q & A

Q. What are the recommended synthetic routes for trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexanamine hydrochloride?

  • Methodological Answer : A common approach involves coupling a cyclohexanamine derivative with a substituted piperazine moiety. For example:

Cyclopropane introduction : React cyclopropylmethyl halides with piperazine under basic conditions to form 4-(cyclopropylmethyl)piperazine .

Amine coupling : Attach the piperazine derivative to trans-4-aminocyclohexanol via nucleophilic substitution or reductive amination .

Salt formation : Treat the free base with HCl in ethanol or ethyl acetate to precipitate the hydrochloride salt .
Key challenges include optimizing reaction temperature (40–80°C) and avoiding over-alkylation of the piperazine nitrogen.

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the trans-configuration of the cyclohexane ring (axial-equatorial coupling constants, J=1012HzJ = 10–12 \, \text{Hz}) and piperazine substitution patterns .
  • IR : Identify the hydrochloride salt via N–H stretching (2500–2700 cm1^{-1}) and Cl^- absorption bands .
  • HPLC-MS : Assess purity and molecular weight using reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid .

Q. What methods are used to assess the purity of the compound?

  • Methodological Answer :
  • Chromatography : Employ HPLC with UV detection (λ = 220–254 nm) to quantify impurities. Relative retention times should match reference standards .
  • Elemental Analysis : Verify chloride content (theoretical ~17.2% for C14_{14}H27_{27}N3_3 \cdotHCl) to confirm stoichiometry of the hydrochloride salt .
  • Karl Fischer Titration : Determine residual water content (<1% w/w) to ensure stability during storage .

Q. What are the solubility and formulation considerations for this compound?

  • Methodological Answer :
  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
  • Formulation : For in vitro assays, dissolve in DMSO (≤10 mg/mL) and dilute with PBS. For in vivo studies, use saline or cyclodextrin-based vehicles to enhance bioavailability .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Solution Stability : Assess in PBS (pH 7.4) over 24 hours; instability may require lyophilization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to kinase domains (e.g., SYK kinase, as seen in structurally related inhibitors) .
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .
  • SAR Analysis : Compare with analogs (e.g., Volasertib) to identify critical substituents for activity .

Q. What strategies address synthetic impurities during large-scale preparation?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-alkylated piperazines or cis-isomers) .
  • Crystallization Optimization : Employ anti-solvent crystallization (e.g., water in ethanol) to enhance purity (>99%) .
  • Process Controls : Monitor reaction pH (7–9) and temperature to minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclopropylmethyl group (e.g., replace with methyl or benzyl) and test against biological targets .
  • Bioassays : Evaluate antimicrobial (MIC against S. aureus) and anticancer (IC50_{50} in HeLa cells) activities to correlate substituents with potency .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential hydrogen-bonding and hydrophobic features .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer :
  • ADME Profiling : Measure oral bioavailability (F%), plasma half-life (t1/2_{1/2}), and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., N-oxidation or glucuronidation) .
  • CNS Penetration : Assess blood-brain barrier permeability via logBB calculations or in situ perfusion .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Mining : Apply machine learning (e.g., random forests) to identify confounding variables (e.g., solvent effects or cell line variability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-
Reactant of Route 2
Reactant of Route 2
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-

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